

methods for screening and selecting plasma donors

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Compound of Interest

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Application Note: Advanced Strategies for Source Plasma Donor Screening and Selection

Abstract

Plasma fractionation—the isolation of life-saving therapies like IVIG, Albumin, and Factor VIII—relies entirely on the quality and safety of the starting material: Source Plasma. Unlike whole blood donation, Source Plasma involves high-frequency apheresis, necessitating a rigorous, dual-layered screening strategy that balances donor safety (protein depletion monitoring) with product safety (pathogen reduction). This guide details the technical protocols for donor qualification, infectious disease screening (NAT/Serology), and hyperimmune potency selection, grounded in FDA 21 CFR 640 and EMA guidelines.

The Regulatory & Safety Framework

The screening of plasma donors differs fundamentally from whole blood donors due to the frequency of collection (up to twice weekly in the U.S.). The safety architecture rests on three pillars:

- **Physiological Suitability:** Ensuring the donor can sustain protein loss.
- **Viral Exclusion:** A redundant system of serology (history) and Nucleic Acid Testing (NAT) (acute infection).

- Traceability: A "lookback" system that invalidates prior donations if a donor seroconverts.

Critical Safety Parameters Table

Parameter	Acceptance Criterion (FDA/Industry Std)	Rationale
Total Protein	g/dL	Prevents hypoproteinemia due to frequent apheresis.
Body Temperature	C (99.5 F)	Excludes donors with active systemic inflammation/infection.
Pulse	50–100 bpm	Indicators of cardiovascular stability for extracorporeal volume shift.
Blood Pressure	Sys: 90–180 / Dia: 50–100 mmHg	Ensures hemodynamic stability during draw/return cycles.
Hemoglobin/Hct	g/dL or	Prevents anemia; ensures oxygen transport capacity.
Parvovirus B19	IU/mL (Manufacturing Pool)	Non-enveloped virus resistant to solvent/detergent inactivation.

Workflow A: Physiological Screening & Protein Analysis

Before any infectious disease testing, the donor must pass a physiological screen. The critical step here is the Total Protein (TP) and Serum Protein Electrophoresis (SPE) check.

Protocol 1: Rapid Total Protein Quantification

Use Case: Pre-donation screening to permit apheresis.

Methodology: Digital Refractometry or Biuret Colorimetric Assay. Note: While refractometry is faster, Biuret is the chemical gold standard for validation.

Step-by-Step Procedure:

- **Sample Collection:** Collect 50

L of capillary blood via fingerstick into a heparinized tube.
- **Centrifugation:** Spin at 12,000 x g for 2 minutes to separate plasma from RBCs.
- **Measurement (Refractometry):**
 - Calibrate the refractometer with distilled water (0.0 g/dL).
 - Apply 10

L of plasma to the prism.
 - Read: Value must be

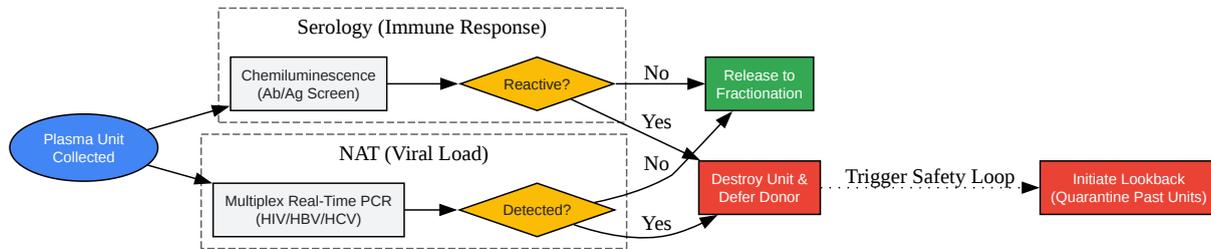
g/dL.
- **SPE Validation (Every 4 months):**
 - Frequency donors require a full Serum Protein Electrophoresis profile to ensure Albumin/Globulin (A/G) ratio remains normal ().
 - Alert: A spike in the Gamma region may indicate early myeloma or chronic infection, triggering deferral even if TP is normal.

Workflow B: The Viral Safety Net (NAT & Serology)

This is the core "Self-Validating System." We employ a Redundant Detection Logic:

- Serology (Ab/Ag): Detects immune response (past exposure or established infection).
- NAT (Nucleic Acid Testing): Detects viral genetic material (acute window period).

Diagram 1: The Dual-Path Screening Logic



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Caption: Parallel screening workflow ensuring both window-period detection (NAT) and historical exposure detection (Serology).

Protocol 2: High-Sensitivity Parvovirus B19 Screening

Rationale: Parvovirus B19 is non-enveloped and highly heat-resistant. Standard solvent/detergent (S/D) treatment does not inactivate it. Therefore, "High Titer" units must be excluded to keep the manufacturing pool load

IU/mL.

Materials:

- Real-Time PCR System (e.g., Roche Cobas or equivalent).
- B19 Calibration Standard (WHO International Standard).

Procedure:

- Minipool Creation: Combine aliquots from 96 individual donations into a single "Minipool" (to save cost).
- Extraction: Extract DNA using magnetic bead technology.
- Amplification: Target the VP1/VP2 capsid gene region.

- Threshold Analysis:
 - Ct Value < 30 (High Load): The minipool is flagged.
 - Resolution: If flagged, the minipool is deconstructed, and individual samples are tested.
 - Cutoff: Any individual unit IU/mL is discarded. (Note: A single unit with IU/mL can contaminate a 10,000L pool).

Workflow C: Hyperimmune Plasma Selection

For high-value plasma (e.g., Anti-D, Anti-Rabies, Anti-HBs), donors are screened for "Potency." This is a quantitative selection process.

Protocol 3: Anti-HBs Potency Quantification (CLIA)

Objective: Identify donors suitable for Hepatitis B Immune Globulin (HBIG) production.

Step-by-Step:

- Sample Prep: Thaw frozen donor serum sample at room temperature.
- Assay Setup: Use a Chemiluminescent Microparticle Immunoassay (CMIA).
 - Solid Phase: Microparticles coated with Recombinant HBsAg.
 - Conjugate: Acridinium-labeled Anti-HBs.
- Incubation: Incubate sample + microparticles. Anti-HBs in donor blood binds to the antigen.
- Wash: Remove unbound IgG.
- Signal Generation: Add Pre-Trigger and Trigger solutions. Measure Relative Light Units (RLUs).
- Selection Logic:

- < 10 mIU/mL: Non-immune (Vaccinate or Exclude).
- 10 – 100 mIU/mL: Immune, but low titer (Standard Plasma).
- > 100 mIU/mL: QUALIFIED for Hyperimmune Program (HBIG).

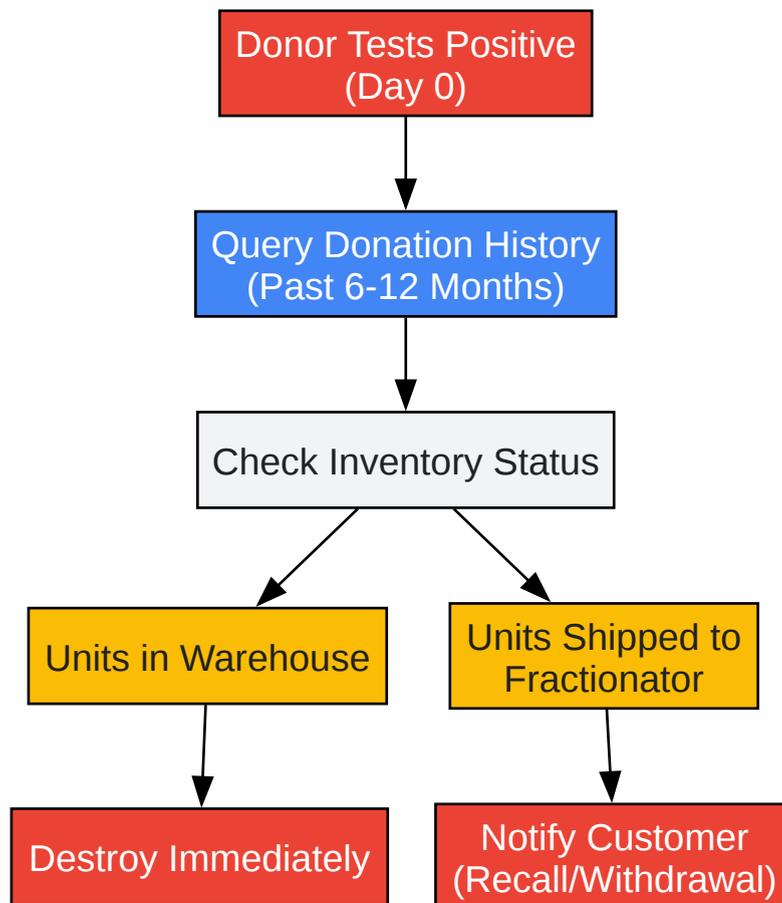
The "Self-Validating" Traceability System

A robust donor selection system must handle Seroconversion (a donor who was negative previously but tests positive today).

The Lookback Protocol (Inventory Retrieval):

- Trigger: Donor X tests reactive for HIV-1 (NAT).
- Immediate Action: Donor X is permanently deferred. Current unit is destroyed.
- Retrospective Query: The Laboratory Information System (LIS) queries all donations from Donor X in the last 12 months.
- Quarantine: Any units from Donor X still in the warehouse are placed on "QA Hold."
- Consignee Notification: If units were already shipped to a fractionator, the fractionator is notified to destroy the specific "Pool" or quarantine the intermediate paste.

Diagram 2: The Lookback Loop



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Caption: The Lookback procedure ensures that past donations from a newly reactive donor do not compromise the supply chain.

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